Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a hydroxypentynyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 5-hydroxypent-2-yn-1-yl bromide . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The hydroxyl and alkyne groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a pyridine ring instead of a pentynyl group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring and a dioxaborolane group.
Uniqueness
Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate is unique due to its combination of a piperazine ring with a hydroxypentynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxypent-2-ynyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12-17/h17H,6-12H2,1-3H3 |
InChI Key |
KSQSERVMOJZSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#CCCO |
Origin of Product |
United States |
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